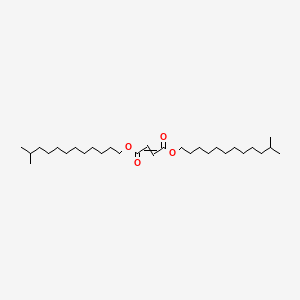
3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) is an organic compound with the chemical formula C12H6Cl2O6S4. It is a derivative of benzene sulfonic acid, featuring two sulfonic acid groups and two chlorine atoms attached to a diphenyl sulfone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) typically involves the reaction of diphenyl sulfone with 6-chlorobenzenesulfonyl chloride. The intermediate product formed is then reacted with a base to yield the target compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in sulfonation reactions, where the sulfonic acid groups can be introduced or modified.
Oxidation and Reduction: The sulfonic acid groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used reagents for sulfonation reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonated derivatives, chlorinated compounds, and substituted aromatic compounds.
Scientific Research Applications
3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an ion exchanger in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonic acid groups act as strong electron-withdrawing groups, making the aromatic ring more susceptible to electrophilic attack . This property is exploited in various chemical processes to introduce or modify functional groups on the aromatic ring.
Similar Compounds:
Benzenesulfonic Acid: A simpler aromatic sulfonic acid with a single sulfonic acid group.
p-Toluenesulfonic Acid: Contains a methyl group in addition to the sulfonic acid group, making it more hydrophobic.
Sulfanilic Acid: Features an amino group, which introduces different reactivity and applications.
Uniqueness: 3,3’-Sulfonylbis(6-chlorobenzene-1-sulfonic acid) is unique due to its dual sulfonic acid groups and chlorine atoms, which provide distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high stability.
Properties
| 57570-28-2 | |
Molecular Formula |
C12H8Cl2O8S3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8Cl2O8S3/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
BPKRQILILJMQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
